3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline is a complex organic compound with the molecular formula C26H28Cl2N2O2 . It is characterized by the presence of multiple functional groups, including chloro, methoxy, and piperidinyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes . These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as or .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like or .
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles .
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds , palladium catalysts , and various solvents such as toluene and dimethylformamide . Reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or carboxylic acids , while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including and .
Medicine: Explored for its potential therapeutic applications, such as in the development of .
Industry: Utilized in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways . The compound may act by binding to enzymes or receptors , thereby modulating their activity. This can lead to various biological effects , such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
- 2-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
- 2-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde
- 2-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde
Uniqueness
3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline is unique due to its specific combination of functional groups , which confer distinct chemical reactivity and biological activity . The presence of the piperidinyl group differentiates it from other similar compounds, potentially enhancing its pharmacological properties .
Properties
Molecular Formula |
C26H28Cl2N2O2 |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
3-chloro-N-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-4-piperidin-1-ylaniline |
InChI |
InChI=1S/C26H28Cl2N2O2/c1-31-26-15-19(9-12-25(26)32-18-20-7-3-4-8-22(20)27)17-29-21-10-11-24(23(28)16-21)30-13-5-2-6-14-30/h3-4,7-12,15-16,29H,2,5-6,13-14,17-18H2,1H3 |
InChI Key |
PHNHVILUWGKEFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCCCC3)Cl)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.